(2S)-2,3-Dimethyl-3-phenylbutan-1-ol
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Overview
Description
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol is a chiral organic compound belonging to the class of secondary alcohols It features a phenyl group attached to the third carbon of a butane chain, with two methyl groups at the second and third positions, and a hydroxyl group at the first carbon
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of phenylmagnesium bromide with 2,3-dimethylbutanal in the presence of anhydrous ether, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method includes the reduction of 2,3-dimethyl-3-phenylbutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,3-dimethyl-3-phenylbutanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The ketone form of the compound can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, Alkyl halides
Major Products Formed:
Oxidation: 2,3-dimethyl-3-phenylbutanone
Reduction: this compound (from ketone)
Substitution: Esters, Ethers
Scientific Research Applications
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of fragrances and flavors due to its unique structural properties.
Mechanism of Action
The mechanism by which (2S)-2,3-dimethyl-3-phenylbutan-1-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,3-Dimethyl-3-phenylbutan-2-ol: This compound differs by the position of the hydroxyl group.
3-Phenylbutan-1-ol: Lacks the methyl groups at the second and third positions.
2,3-Dimethylbutan-1-ol: Lacks the phenyl group.
Uniqueness: (2S)-2,3-Dimethyl-3-phenylbutan-1-ol is unique due to its chiral center at the second carbon, which imparts specific optical activity and potential biological activity that its non-chiral counterparts do not possess.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2,3-dimethyl-3-phenylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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